molecular formula C13H7N3 B14684302 1,10-Phenanthroline-4-carbonitrile CAS No. 31301-32-3

1,10-Phenanthroline-4-carbonitrile

Cat. No.: B14684302
CAS No.: 31301-32-3
M. Wt: 205.21 g/mol
InChI Key: CUXAWUIILQTNRW-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4-carbonitrile is a heterocyclic organic compound that belongs to the phenanthroline family. This compound is characterized by the presence of a nitrile group (-CN) attached to the fourth carbon of the phenanthroline ring system. Phenanthrolines are known for their rigid, planar structures and their ability to form strong complexes with metal ions, making them valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenanthrolines, amines, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-4-carbonitrile primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteinases and other metal-dependent enzymes, leading to various biological effects. This chelation disrupts the normal function of these enzymes, rendering them inactive . Additionally, its interaction with metal ions can induce autophagy in certain cells, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1,10-Phenanthroline-4-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and binding properties compared to other phenanthroline derivatives. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .

Properties

CAS No.

31301-32-3

Molecular Formula

C13H7N3

Molecular Weight

205.21 g/mol

IUPAC Name

1,10-phenanthroline-4-carbonitrile

InChI

InChI=1S/C13H7N3/c14-8-10-5-7-16-13-11(10)4-3-9-2-1-6-15-12(9)13/h1-7H

InChI Key

CUXAWUIILQTNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C#N)N=C1

Origin of Product

United States

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